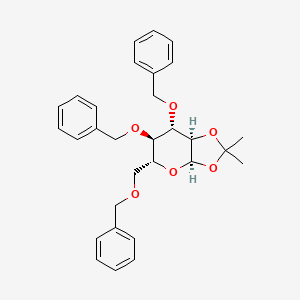
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a complex organic compound that features benzyl and isopropylidene groups. This compound is a derivative of glucose and is often used in pharmaceutical research and development due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves the protection of hydroxyl groups in glucoseThe reaction conditions often include the use of benzyl chloride and acetone in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of benzylation and isopropylidene protection, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lactones.
Reduction: Reduction reactions can convert it into open-chain forms.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions include lactones from oxidation, open-chain derivatives from reduction, and various substituted glucopyranose derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is widely used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a building block for various organic syntheses.
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl and isopropylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated glucose derivative used in organic synthesis.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: A similar compound with methyl and benzyl groups.
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: A deoxy derivative with similar protective groups.
Uniqueness
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is unique due to the presence of both benzyl and isopropylidene groups, which provide distinct steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in studying carbohydrate-related biochemical processes.
Eigenschaften
Molekularformel |
C30H34O6 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
(3aR,5R,6R,7S,7aR)-2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
InChI |
InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(32-19-23-14-8-4-9-15-23)25(34-29(28)36-30)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
WUUJQVFKYUYFFK-XYPQWYOHSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
Kanonische SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
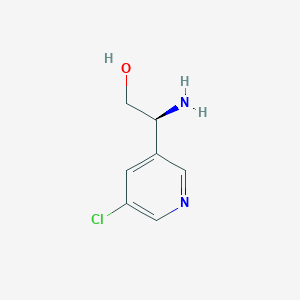
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
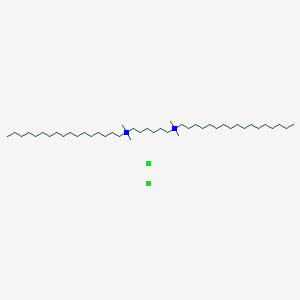


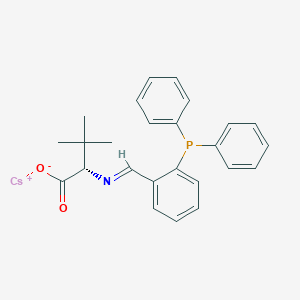
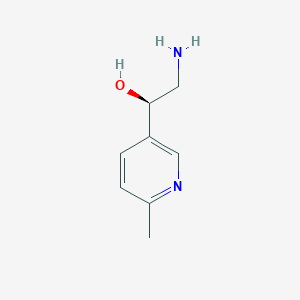

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
